(E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-methylsulfonylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)12-6-8-14(9-7-12)13(15)5-4-11-3-2-10-18-11/h2-5,10,12H,6-9H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQQVDOUBNEBEB-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a compound that belongs to the class of chalcones, characterized by the presence of a furan ring and a piperidine moiety with a methylsulfonyl group. This structure suggests potential biological activities, particularly in pharmacology due to the unique combination of functional groups.
Chemical Structure and Properties
The compound has the following structural features:
- Chalcone Backbone : An α,β-unsaturated ketone structure.
- Furan Ring : A five-membered aromatic heterocycle contributing to its reactivity and biological activity.
- Piperidine Ring : A six-membered nitrogen-containing ring that often exhibits various pharmacological properties.
- Methylsulfonyl Group : Known for enhancing solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 269.31 g/mol .
Antimicrobial Activity
Recent studies have shown that compounds similar to (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, derivatives with piperidine and sulfonamide functionalities have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar piperidine-containing compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in treating neurodegenerative diseases and managing urea levels in the body, respectively .
Antitumor Activity
Chalcone derivatives have been extensively studied for their antitumor properties. The presence of the furan ring in (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one may enhance its ability to inhibit cancer cell proliferation. Studies involving related compounds have shown promising results against various cancer cell lines, indicating that this compound could potentially exhibit similar effects .
Study on Antimicrobial Properties
In a recent study, several chalcone derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with a furan ring exhibited enhanced antibacterial effects compared to those without. The study highlighted the importance of structural modifications in increasing bioactivity .
Enzyme Inhibition Research
Another research effort focused on synthesizing piperidine derivatives and evaluating their inhibitory effects on AChE. The findings revealed that specific substitutions on the piperidine ring significantly affected the inhibition potency, suggesting that (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one could be optimized for better efficacy .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of compounds containing piperidine structures exhibit antimicrobial activities. For instance, studies have shown that various piperidine derivatives can inhibit the growth of bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . This suggests that (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one may also possess similar properties, making it a candidate for further investigation in developing antimicrobial agents.
Inhibition of Enzymatic Activity
The compound's structure allows it to potentially interact with various enzymes. For example, studies have highlighted the role of piperidine derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism . The ability of (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one to modulate such enzymatic activities could be explored for therapeutic applications in managing diabetes or metabolic disorders.
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological effects, including potential applications in treating conditions like depression and anxiety. The structural characteristics of (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one may enable it to act on neurotransmitter systems, warranting studies into its efficacy as a neuroactive agent.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial activity of various piperidine derivatives, compounds were tested against standard bacterial strains. Results indicated notable inhibition zones for certain derivatives, suggesting that modifications similar to those found in (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one could enhance efficacy against pathogens .
Case Study 2: Enzyme Inhibition Studies
Research focused on the inhibition of α-glucosidase by piperidine derivatives demonstrated that specific functional groups significantly enhanced inhibitory activity. The presence of a methylsulfonyl group, akin to that in (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one, could be critical for achieving desired biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogous Chalcones
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Predictions are based on structural analogs.
Key Observations :
- Piperidine-containing compounds (e.g., LabMol-80) exhibit higher melting points than phenyl analogs, likely due to increased molecular rigidity .
- The methylsulfonyl group in the target compound may improve aqueous solubility compared to methylsulfanyl (LabMol-71) but reduce it relative to methoxy or trifluoromethyl substituents (7n) .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
Computational and Crystallographic Insights
- NLO Properties: Chalcones with electron-withdrawing groups (e.g., methylsulfonyl) exhibit high hyperpolarizability values, making the target compound a candidate for nonlinear optical materials .
- Crystallography : SHELX software () is widely used for structural validation of chalcones, including piperidine derivatives .
Q & A
Q. What are the established synthetic routes for (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between a ketone (e.g., 4-(methylsulfonyl)piperidin-1-yl) and an aldehyde (e.g., furan-2-carbaldehyde) under basic conditions. Key variables include:
- Catalyst : Knoevenagel catalysts like piperidine or NaOH (yields ~60–75%) .
- Solvent : Ethanol or methanol for solubility and reaction homogeneity.
- Temperature : Reflux conditions (70–80°C) for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer.
Optimization strategies: - Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) .
- Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Definitive confirmation of the (E)-configuration via bond angles and torsion angles (e.g., C=C bond length ~1.33 Å) .
- NMR Spectroscopy :
- ¹H NMR : Coupling constants (J = 12–16 Hz for trans-vinylic protons) .
- ¹³C NMR : Carbonyl resonance at ~190–195 ppm.
- FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=C (~1600 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns .
Q. How should researchers address stability challenges during storage and handling of sulfonyl-containing enones?
- Methodological Answer :
- Storage : Argon-atmosphere vials at –20°C to prevent oxidation and hydrolysis .
- Light Sensitivity : Amber glassware to minimize photodegradation.
- Humidity Control : Desiccants (e.g., silica gel) in storage containers .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of (E)-configured α,β-unsaturated ketones?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Basis sets (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the β-carbon .
- Natural Bond Orbital (NBO) analysis reveals charge distribution: sulfonyl group withdraws electron density (Mulliken charge: S=O, –0.45 e) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility .
Q. What experimental and computational strategies resolve contradictions in reported biological activities of similar enones?
- Methodological Answer :
- Dose-Response Variability : Reproduce assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) .
- QSAR Modeling : Correlate substituent effects (e.g., sulfonyl vs. methoxy groups) with activity trends.
- Crystallographic Data : Compare binding modes in protein-ligand complexes (e.g., via PDB) to identify steric clashes or hydrogen-bond mismatches .
Q. How does the methylsulfonyl group influence intermolecular interactions in solid-state structures?
- Methodological Answer :
- XRD Analysis : The sulfonyl group participates in C–H⋯O hydrogen bonds (distance ~2.8 Å), stabilizing crystal packing .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H contacts: 25% of surface area) .
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C correlates with lattice stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
